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Compound of Interest

Compound Name: Benzilic acid

Cat. No.: B119946

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of
benzilic acid, a key intermediate in the synthesis of various pharmaceuticals and a compound
of significant interest in chemical research. This document details the nuclear magnetic
resonance (NMR) and infrared (IR) spectroscopic properties of benzilic acid, offering insights
into its molecular structure and functional groups. The guide includes detailed experimental
protocols for acquiring spectroscopic data and presents a clear correlation between the
spectral features and the chemical environment of the molecule.

Introduction to Benzilic Acid

Benzilic acid (2-hydroxy-2,2-diphenylacetic acid) is a white crystalline organic compound. Its
structure, featuring a carboxylic acid, a hydroxyl group, and two phenyl rings attached to the
same carbon atom, gives rise to a unique spectroscopic fingerprint. Understanding this
fingerprint is crucial for its identification, purity assessment, and the analysis of its chemical
transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the carbon-hydrogen framework of a molecule. For benzilic acid, both *H and 3C NMR
spectroscopy are instrumental in confirming its structure.
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'H NMR Spectroscopy of Benzilic Acid

The proton NMR spectrum of benzilic acid exhibits distinct signals corresponding to the
different types of protons present in the molecule. The chemical shifts are influenced by the
electronic environment of the protons.

Table 1: *H NMR Spectroscopic Data for Benzilic Acid in DMSO-de

Chemical Shift (8)

Signal Assignment Multiplicity Integration
in ppm
Aromatic Protons
7.11-7.58 Multiplet 10H
(CeH5s)
Hydroxyl Proton (-OH) 6.4 Singlet 1H
Carboxylic Acid )
13.3 Singlet 1H

Proton (-COOH)

Note: The chemical shifts of the hydroxyl and carboxylic acid protons can be broad and may
vary with concentration and temperature due to hydrogen bonding and chemical exchange.

3C NMR Spectroscopy of Benzilic Acid

The carbon-13 NMR spectrum provides information on the different carbon environments within
the benzilic acid molecule.

Table 2: 13C NMR Spectroscopic Data for Benzilic Acid

Signal Assignment Chemical Shift (6) in ppm
Carboxylic Carbon (-COOH) 170 -180

Aromatic Carbons (CeHs) 120 - 140

Quaternary Carbon (C(Ph)2(OH)) ~79

The aromatic region of the 13C NMR spectrum can show multiple signals due to the different
chemical environments of the ipso, ortho, meta, and para carbons of the two phenyl rings.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of benzilic acid shows
characteristic absorption bands for its hydroxyl, carbonyl, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data for Benzilic Acid

Functional Group Absorption Range (cm~?) Description of Peak
O-H Stretch (Alcohol) 3394 Broad

O-H Stretch (Carboxylic Acid) 2500 - 3300 Very Broad

C-H Stretch (Aromatic) ~3060 Sharp

C=0 Stretch (Carboxylic Acid) 1715 Strong, Sharp

C=C Stretch (Aromatic) 1450 - 1600 Medium to Weak

C-O Stretch (Alcohol &
Carboxylic Acid)

1050 - 1300 Medium

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of benzilic
acid.

NMR Spectroscopy Experimental Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
o Weigh approximately 10-20 mg of dry benzilic acid powder.

o Transfer the solid into a clean, dry NMR tube.
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e Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds). DMSO-ds is a
suitable solvent for benzilic acid and has a residual proton signal at ~2.50 ppm and a
carbon signal at ~39.52 ppm, which can be used for reference.

o Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved. A
brief period in an ultrasonic bath may aid dissolution.

o Ensure the solution is clear and free of any suspended particles.

H NMR Acquisition:

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the DMSO-de.

Shim the magnetic field to achieve optimal homogeneity.

Acquire the *H NMR spectrum using standard single-pulse acquisition parameters. A
sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

13C NMR Acquisition:
e Switch the spectrometer to the 13C frequency.

o Use a standard proton-decoupled pulse sequence to acquire the 13C NMR spectrum. This
will result in a spectrum with single lines for each unique carbon atom.

o Alarger number of scans will be required for 33C NMR compared to *H NMR due to the lower
natural abundance of the 13C isotope.

FT-IR Spectroscopy Experimental Protocol (KBr Pellet
Method)

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet):
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o Take approximately 1-2 mg of dry benzilic acid and 100-200 mg of dry, finely ground
potassium bromide (KBr) of spectroscopic grade. The KBr should be dried in an oven to
remove any moisture.

 In a clean agate mortar, gently grind the benzilic acid to a fine powder.

e Add the KBr to the mortar and continue to grind the mixture until a fine, homogeneous
powder is obtained.

o Transfer a portion of the mixture into a pellet-pressing die.

o Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes
to form a thin, transparent or translucent pellet.

o Carefully remove the pellet from the die.

FT-IR Spectrum Acquisition:

o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
e Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

Visualization of Workflows and Data Correlation

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the
logical relationship between the observed spectral data and the molecular structure of benzilic
acid.
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Caption: Experimental workflow for NMR and IR analysis of benzilic acid.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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